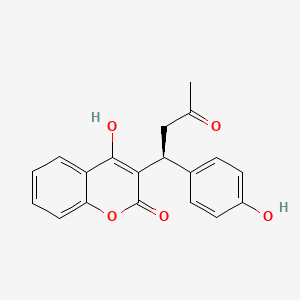

(S)-4'-Hydroxywarfarin

描述

(S)-4’-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring, which significantly influences its pharmacological properties. The (S)-enantiomer is particularly notable for its enhanced biological activity compared to its ®-counterpart.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4’-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the catalytic asymmetric hydroxylation of warfarin using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide, in the presence of a chiral catalyst like a chiral salen complex.

Industrial Production Methods: Industrial production of (S)-4’-Hydroxywarfarin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to separate the desired enantiomer from the racemic mixture.

化学反应分析

Types of Reactions: (S)-4’-Hydroxywarfarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the warfarin structure can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

Oxidation: Formation of 4’-ketowarfarin.

Reduction: Formation of 4’-hydroxywarfarin alcohol derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

(S)-4’-Hydroxywarfarin has several applications in scientific research:

Chemistry: Used as a model compound to study chiral separation techniques and enantioselective synthesis.

Biology: Investigated for its role in inhibiting vitamin K epoxide reductase, which is crucial in the blood clotting process.

Medicine: Explored for its potential use in anticoagulant therapy with improved efficacy and reduced side effects compared to warfarin.

Industry: Utilized in the development of new anticoagulant drugs and in the study of drug metabolism and pharmacokinetics.

作用机制

(S)-4’-Hydroxywarfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors. The (S)-enantiomer binds more effectively to the enzyme, leading to a more potent anticoagulant effect. The molecular targets include the active site of vitamin K epoxide reductase, and the pathways involved are those related to the vitamin K cycle and blood coagulation.

相似化合物的比较

Warfarin: The parent compound, used widely as an anticoagulant.

®-4’-Hydroxywarfarin: The enantiomer with less biological activity.

Acenocoumarol: Another anticoagulant with a similar mechanism of action.

Phenprocoumon: A long-acting anticoagulant with structural similarities.

Uniqueness: (S)-4’-Hydroxywarfarin is unique due to its enhanced potency and selectivity for vitamin K epoxide reductase compared to other anticoagulants. Its chiral nature allows for more targeted therapeutic effects, reducing the risk of side effects associated with racemic mixtures.

生物活性

(S)-4'-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is essential for optimizing warfarin therapy and minimizing adverse effects. This article reviews the metabolic pathways, pharmacological effects, and clinical implications of this compound, drawing from diverse sources and research findings.

Metabolic Pathways

Warfarin is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, into several hydroxy derivatives, including this compound. The metabolic conversion involves hydroxylation at various positions on the warfarin molecule:

- Key Metabolites : The major hydroxy metabolites include:

- 6-Hydroxywarfarin

- 7-Hydroxywarfarin

- 8-Hydroxywarfarin

- 10-Hydroxywarfarin

- This compound

Research indicates that this compound is produced through both CYP2C9 and CYP2C19 pathways, with varying efficiencies depending on genetic polymorphisms in these enzymes .

Pharmacological Activity

This compound exhibits significant biological activity as an anticoagulant. Its mechanism involves competitive inhibition of vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of clotting factors. The potency of this compound in inhibiting VKOR can influence the overall anticoagulant effect of warfarin therapy.

Inhibition of CYP Enzymes

Recent studies have shown that hydroxywarfarins, including this compound, can inhibit their own metabolism by competing with warfarin for binding to CYP2C9. This competitive inhibition can lead to increased plasma concentrations of warfarin and its metabolites, potentially resulting in enhanced anticoagulation or increased risk of bleeding .

Case Studies and Clinical Implications

- Patient Variability : A study involving 311 patients identified significant associations between genetic polymorphisms in CYP2C19 and variations in warfarin response. Patients with certain genotypes required different dosages to achieve therapeutic INR levels, highlighting the importance of personalized medicine in anticoagulation therapy .

- Monitoring Anticoagulation : A cohort study assessed correlations between INR values and concentrations of warfarin and its metabolites, including this compound. The findings suggested that monitoring these metabolites could provide better insights into patient responses to warfarin therapy, aiding in dose adjustments .

Table 1: Metabolic Efficiency of Hydroxywarfarins

| Hydroxywarfarin | Vmax (nmol/min/mg protein) | Km (µM) | Vmax/Km |

|---|---|---|---|

| S-6-Hydroxywarfarin | 5.0 | 0.5 | 10 |

| S-7-Hydroxywarfarin | 6.0 | 0.3 | 20 |

| S-8-Hydroxywarfarin | 3.5 | 0.7 | 5 |

| S-10-Hydroxywarfarin | 4.0 | 0.6 | 6.67 |

| S-4'-Hydroxywarfarin | 1.5 | 1.2 | 1.25 |

The table above illustrates the metabolic efficiency of various hydroxy metabolites produced from S-warfarin metabolism by CYP enzymes .

属性

IUPAC Name |

4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314211 | |

| Record name | (S)-4′-Hydroxywarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68407-05-6 | |

| Record name | (S)-4′-Hydroxywarfarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68407-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068407056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4′-Hydroxywarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZW392097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。